molecular formula C3H7ClO2 B589416 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol CAS No. 342611-01-2

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol

Cat. No.: B589416
CAS No.: 342611-01-2
M. Wt: 115.568
InChI Key: SSZWWUDQMAHNAQ-UXXIZXEISA-N
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Description

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol, also known as 3-Chloro-1,2-propanediol, is a colorless liquid . It is denser than water and contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .


Synthesis Analysis

A scalable and efficient synthesis of 3-Chloro-1,2-propanediol has been reported . The formation of 3-chloropropane-1,2-diol (3-MCPD) released from its esters with higher fatty acids was studied using the recognized precursors of 3-MCPD .


Molecular Structure Analysis

The molecular formula of this compound is C3H2ClD5O2 . The molecular weight is 115.57 . The structure can be represented by the SMILES string [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Cl .


Chemical Reactions Analysis

There are several pathways for the formation of 3-MCPD esters: a direct nucleophilic substitution reaction, an indirect nucleophilic substitution reaction, and a mechanism of an intermediate (glycidyl ester) . The ester-based direct nucleophilic substitution reaction is the most likely reaction pathway .


Physical and Chemical Properties Analysis

This compound is denser than water . It has a molecular weight of 115.57 . It appears as a colorless liquid .

Scientific Research Applications

Solvolysis Studies

  • Kinetics and Mechanisms in Solvents: A study by Albuquerque, Moita, and Gonçalves (2001) explored the solvolysis of tert-alkyl halides, including compounds similar to 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol, in various mono- and dialcohols. The research focused on understanding solute-solvent interaction mechanisms, highlighting solvent dipolarity, polarizability, and hydrogen bond donor acidity as influential factors (Albuquerque, Moita, & Gonçalves, 2001).

Chemical Compound Analysis

  • Phenylpropanoids from Berries: Research by Kikuzaki et al. (1999) identified a phenylpropanoid structurally related to this compound in Pimenta dioica berries, demonstrating the compound's relevance in natural product chemistry and antioxidative studies (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Mitochondrial Function and Cell Apoptosis

  • Impact on HEK293 Cells: Jin et al. (2020) investigated the effects of 3-chloropropane-1,2-diol (a related compound) on mitochondrial function and apoptosis in human embryonic kidney 293 cells. Their findings emphasized the role of mitochondrial fission and autophagy in cell apoptosis, which can be relevant for understanding the effects of similar compounds (Jin, Zhong, Han, Zhu, Liu, Sun, Xia, & Peng, 2020).

Spectroscopy and Molecular Structure

  • Vibration Spectra and Molecular Structure: Ogawa et al. (1978) analyzed the Raman and infrared spectra of various haloalkanes, including 1-chloropropanes. Their study on the vibrational frequencies and rotational isomerism offers insights into the molecular structure and behavior of related compounds like this compound (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).

Food Safety and Contaminants

  • Determination in Foodstuffs: Marc et al. (2016) developed a method to detect 3-monochloropropane-1,2-diol (3-MCPD) and related esters in various foods, using microwave extraction and gas chromatography. This research is crucial for food safety, monitoring contaminants that may include compounds structurally similar to this compound (Marc, Drouard-Pascarel, Rétho, Janvion, & Saltron, 2016).

Safety and Hazards

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is genotoxic and can be toxic if swallowed or fatal if inhaled . It can cause serious eye damage . Contact may irritate skin, eyes, and mucous membranes .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other chemicals and in the manufacture of dye intermediates .

Mode of Action

It is used as a solvent and chemical intermediate , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It is known to be involved in the synthesis of other chemicals , indicating that it may participate in various biochemical reactions.

Pharmacokinetics

It is known that exposure to this compound can occur in industrial/manufacturing facilities and laboratories involved in chemical synthesis . Workers risk exposure primarily through inhalation, skin, and eye contact .

Result of Action

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is genotoxic and can be toxic if swallowed or fatal if inhaled . It can cause serious eye damage . These effects suggest that the compound interacts with cellular components, potentially causing damage or alterations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting that it may be less harmful in an aquatic environment. In industrial or laboratory settings, exposure can occur, and protective measures should be taken .

Biochemical Analysis

Cellular Effects

It is known to be toxic if swallowed or fatal if inhaled, and can cause serious eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its genotoxic properties , it may interact with DNA or other genetic material, potentially causing mutations or other changes in gene expression It could also interact with other biomolecules, leading to enzyme inhibition or activation

Properties

IUPAC Name

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745792
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-01-2
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342611-01-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
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